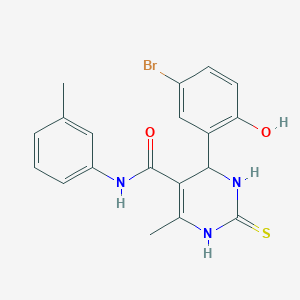
4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide, also known as FDMS, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of a class of enzymes called protein kinases, which play a crucial role in cell signaling and regulation. In
Wirkmechanismus
4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide works by binding to the ATP-binding site of protein kinases, which prevents them from phosphorylating their substrates. Protein phosphorylation is a crucial step in cell signaling and regulation, and by inhibiting this process, 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide can disrupt the normal functioning of cancer cells. The exact mechanism of action of 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide is still being studied, but it is believed to involve multiple pathways and targets.
Biochemical and Physiological Effects:
4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, which are mechanisms that prevent the cells from dividing and cause them to die. 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In addition to its effects on cancer cells, 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has several advantages as a research tool. It is a potent and selective inhibitor of protein kinases, which makes it a valuable tool for studying these enzymes in vitro and in vivo. 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has also been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for drug development. However, there are also some limitations to using 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide in lab experiments. It is a relatively complex molecule that requires specialized equipment and expertise to synthesize and work with. In addition, its effects on protein kinases can be complex and difficult to interpret, which requires careful experimental design and analysis.
Zukünftige Richtungen
There are several future directions for research on 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide-based drugs for cancer and other diseases. Several studies have shown that 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has promising anti-cancer activity in vitro and in vivo, and there is potential for it to be developed into a new class of cancer drugs. Another area of interest is the study of 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide in combination with other drugs or therapies. Combining 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide with other inhibitors or chemotherapeutic agents may enhance its anti-cancer activity and reduce the risk of drug resistance. Finally, there is potential for 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide to be used as a research tool in other areas of biology and medicine, such as neuroscience and immunology.
Synthesemethoden
4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide can be synthesized by reacting 4-fluoro-3-nitrobenzoic acid with dimethylamine and morpholine in the presence of a catalyst. The resulting product is then treated with sulfuryl chloride to form the final compound. The synthesis of 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide is a complex process that requires specialized equipment and expertise, but it has been successfully replicated in many laboratories.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has been studied extensively in the context of cancer research. Protein kinases are often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting these enzymes, 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has the potential to slow down or even stop the growth of cancer cells. In addition to cancer research, 4-fluoro-N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has also been studied in the context of other diseases such as Alzheimer's, Parkinson's, and diabetes.
Eigenschaften
IUPAC Name |
4-fluoro-N,N-dimethyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-15(2)13(17)10-3-4-11(14)12(9-10)21(18,19)16-5-7-20-8-6-16/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPSGHPLKKYHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(5-chloro-2-methoxyphenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5107568.png)
![2-(4-methoxyphenyl)-4-[(4-methyl-1-piperazinyl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5107576.png)
![2-(4-bromophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5107580.png)
![2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5107583.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107605.png)
![4-{2-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5107609.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5107616.png)
![2,2,2-trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5107624.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5107648.png)
![10,14-dioxa-2,3,5,7-tetraazatetracyclo[6.4.1.1~9,12~.0~2,6~]tetradeca-3,5-dien-8-ol](/img/structure/B5107652.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5107664.png)
![2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5107666.png)